4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN3O3/c29-24-11-5-1-7-21(24)18-31-25-12-6-4-10-23(25)27(34)32(28(31)35)17-19-13-15-20(16-14-19)26(33)30-22-8-2-3-9-22/h1,4-7,10-12,19-20,22H,2-3,8-9,13-18H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHLRLOSFTVDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a synthetic derivative with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, particularly in oncology and possibly other therapeutic areas. This article aims to summarize the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be represented as follows:
This structure features a quinazolinone core, which is known for various biological activities, including anticancer properties.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit significant biological activities, including:
- Anticancer Activity : Many quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes.
Anticancer Activity
The anticancer potential of This compound has been highlighted in several studies. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing significant inhibition of cell growth. The IC50 values indicate the concentration required to inhibit 50% of cell proliferation.
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of β-Catenin Pathway : Similar compounds have been shown to inhibit Wnt signaling pathways, crucial in many cancers' progression. The binding affinity to key proteins in this pathway could be a target for further investigation.
- Targeting Proliferation Markers : Studies have indicated that the compound reduces the expression of Ki67, a marker associated with cell proliferation, suggesting its role in slowing down tumor growth.
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds related to this structure:
- Study on Quinazolinone Derivatives : A series of derivatives were synthesized and tested for their anticancer properties. Notably, compounds with similar structural motifs demonstrated promising results against colorectal cancer models.
- In Vivo Efficacy : In xenograft models using BALB/C nu/nu mice, the compound significantly inhibited tumor growth and altered the expression profiles of genes related to cancer progression .
- Comparative Studies : Comparative analysis with established chemotherapeutics like 5-Fluorouracil (5-FU) showed superior efficacy in certain assays, positioning this compound as a potential candidate for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key motifs: quinazolinone cores, chlorobenzyl substituents, and cyclohexane/cyclopentyl carboxamide linkages. Below is a comparative analysis of select analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The 2-chlorobenzyl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs. This is critical for membrane permeability and enzyme active-site interactions . Cyclopentyl vs.
Core Modifications :
- Replacement of the quinazolin-2,4-dione core with a thioxoquinazoline (as in ) introduces sulfur, which can alter electronic properties and enhance metal-binding capacity (e.g., for antimicrobial activity).
Bioactivity Trends: Sulfonamide analogs (e.g., ) are associated with cyclooxygenase (COX) inhibition, while carboxamide-linked quinazolinones (e.g., DM-11 ) are linked to kinase modulation. The target compound’s hybrid structure suggests a dual mechanism, though experimental validation is needed.
Analytical and Computational Insights
- Molecular Networking: Fragmentation patterns (MS/MS) and cosine scores (≥0.7) indicate that the target compound clusters with other quinazolinone-carboxamide hybrids, supporting structural similarity .
- Lumping Strategies : Compounds with analogous chlorobenzyl and carboxamide groups are often grouped in surrogate models for pharmacokinetic studies, suggesting shared metabolic pathways (e.g., CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
